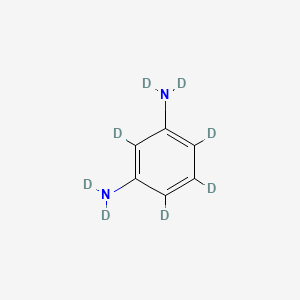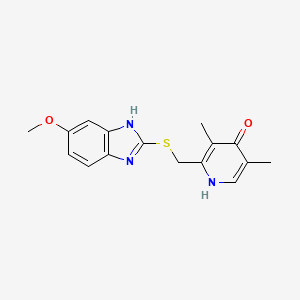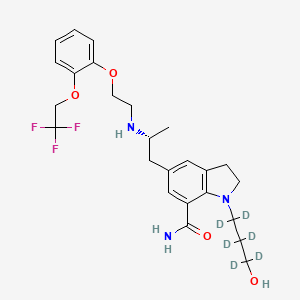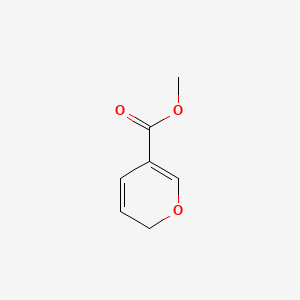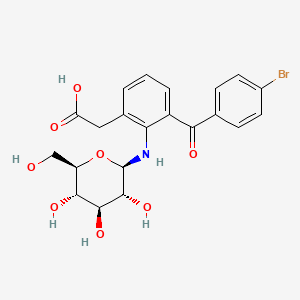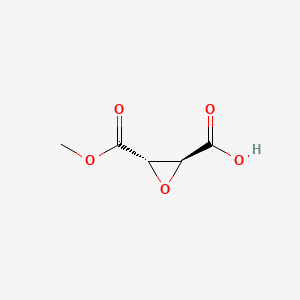
Sinensetin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinensetin is a plant-derived polymethoxylated flavonoid found in certain citrus fruits and Orthosiphon aristatus var. aristatus . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .
Molecular Structure Analysis
Sinensetin is a pentamethoxyflavone, chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one . The flavone skeleton is substituted by methoxy groups at positions 5, 6, 7, 3′ and 4’, respectively, with a molecular formula of C20H20O7 and molecular weight of 372.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving Sinensetin-d3 are not well-documented in the available literature. More research is needed in this area .Physical And Chemical Properties Analysis
Sinensetin is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents . It has a molecular weight of 372.37 .Scientific Research Applications
Anticancer Activities
Sinensetin has been found to possess strong anticancer activities . It has shown promising potency in intended activities with minimal toxicity . However, more detailed mechanistic studies are needed to understand its pharmacological effects .
Anti-inflammatory Activities
Sinensetin has demonstrated anti-inflammatory activities . This suggests it could potentially be used in the treatment of conditions characterized by inflammation .
Antioxidant Activities
Sinensetin has shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antimicrobial Activities
Sinensetin has antimicrobial properties . This suggests it could potentially be used in the treatment of various infections .
Anti-obesity Activities
Sinensetin has demonstrated anti-obesity activities . This suggests it could potentially be used in the treatment of obesity .
Anti-dementia Activities
Sinensetin has shown anti-dementia activities . This suggests it could potentially be used in the treatment of dementia .
Vasorelaxant Activities
Sinensetin has demonstrated vasorelaxant activities . This suggests it could potentially be used in the treatment of conditions characterized by constricted blood vessels .
Chemosensitizing Agent
Sinensetin may act as a chemosensitizing agent . This suggests it could potentially enhance the efficacy of chemotherapy drugs .
Mechanism of Action
Target of Action
Sinensetin-d3, a plant-derived polymethoxylated flavonoid, is found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .
Mode of Action
Sinensetin-d3 interacts with its targets, such as P-gp, by binding competitively and noncompetitively, blocking the substrate transportation . This interaction can lead to changes in the cellular environment, potentially enhancing the efficacy of other drugs by preventing their expulsion from the cells .
Biochemical Pathways
Sinensetin-d3 has been shown to affect several biochemical pathways. For instance, it has been found to suppress Txnip/NLRP3/Caspase-1/GSDMD signaling-mediated inflammatory responses and pyroptosis . This pathway is involved in inflammation and cell death, suggesting that Sinensetin-d3 may have anti-inflammatory and protective effects on cells .
Pharmacokinetics
It has been suggested that more in vivo studies in various animal models, including pharmacokinetic, pharmacodynamic, and bioavailability studies, are required to assess its efficacy and safety .
Result of Action
The results of Sinensetin-d3’s action are varied and depend on the context. In vitro and in vivo studies have shown that it possesses strong anticancer activities and a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant activities . These effects are likely the result of its interactions with its targets and its impact on various biochemical pathways .
Action Environment
The action environment of Sinensetin-d3 can influence its action, efficacy, and stability. It’s worth noting that Sinensetin-d3 is found in various plants and fruits, suggesting that it is stable in a range of natural environments
Safety and Hazards
Future Directions
Sinensetin is a promising anticancer drug candidate for future development to delay cancer progression and prolong survival . More in vivo studies in various animal models including toxicity, pharmacokinetic, pharmacodynamic and bioavailability studies are required to assess its efficacy and safety before submission to clinical studies .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sinensetin-d3 involves the conversion of a starting material to an intermediate compound, followed by the addition of deuterium atoms to the intermediate to obtain the final product.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "2,4,6-trimethoxybenzaldehyde", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride in ethanol to obtain the corresponding diol intermediate.", "Step 3: Protection of the diol intermediate using acetic anhydride in the presence of pyridine to form a diacetate intermediate.", "Step 4: Exchange of the hydrogen atoms in the diacetate intermediate with deuterium atoms using deuterium oxide in the presence of sodium hydroxide.", "Step 5: Hydrolysis of the diacetate intermediate using sodium hydroxide to obtain the final product, Sinensetin-d3." ] } | |
CAS RN |
1438399-79-1 |
Product Name |
Sinensetin-d3 |
Molecular Formula |
C20H20O7 |
Molecular Weight |
375.391 |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
InChI Key |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
synonyms |
2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3; 3’,4’,5,6,7-Pentamethoxyflavone-d3; 5,6,7,3’,4’-Pentamethoxyflavone-d3; Pedalitin-d3 Permethyl Ether; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)
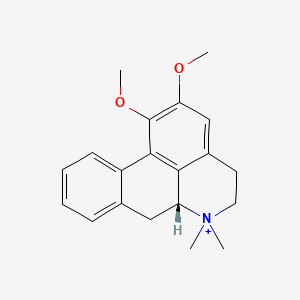


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
